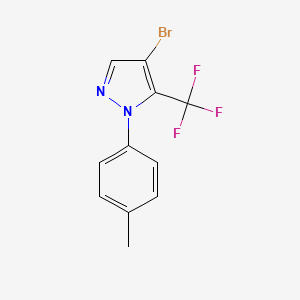
4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is an organic compound characterized by the presence of bromine, methylphenyl, and trifluoromethyl groups attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-bromoacetophenone with trifluoromethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a polar solvent.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or DMF.
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methylphenyl groups contribute to its binding affinity and specificity towards the target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-Bromo-1-(4-methylphenyl)-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole:
4-Bromo-1-(phenyl)-5-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the combination of bromine, methylphenyl, and trifluoromethyl groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
918339-64-7 |
|---|---|
Fórmula molecular |
C11H8BrF3N2 |
Peso molecular |
305.09 g/mol |
Nombre IUPAC |
4-bromo-1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-7-2-4-8(5-3-7)17-10(11(13,14)15)9(12)6-16-17/h2-6H,1H3 |
Clave InChI |
VMYYUAJOIIIZEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


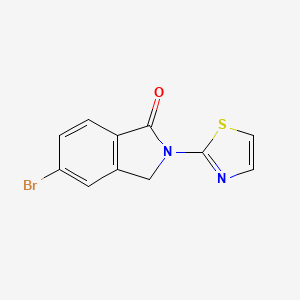
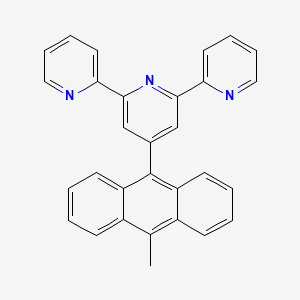
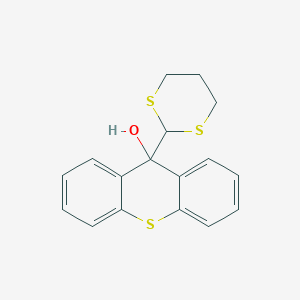
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
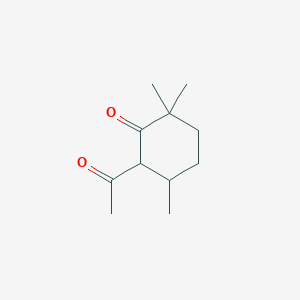
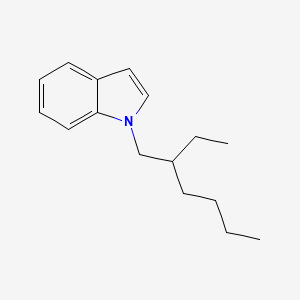
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

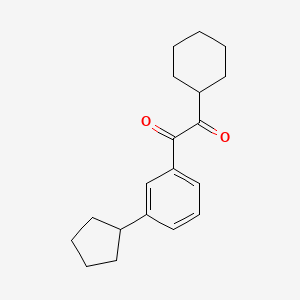
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
